

Spectroscopic Profile of 1,3-Dicyclohexylurea: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dicyclohexylurea

Cat. No.: B042979

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This guide provides an in-depth overview of the spectroscopic data for **1,3-Dicyclohexylurea** (DCU), a common byproduct in peptide synthesis utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1,3-Dicyclohexylurea** are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **1,3-Dicyclohexylurea**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
5.56-5.58	d	2H	N-H	CD ₃ SOCD ₃
3.29-3.34	m	2H	CH-N	CD ₃ SOCD ₃
1.70-1.74	m	4H	Cyclohexyl CH ₂	CD ₃ SOCD ₃
1.60-1.64	m	4H	Cyclohexyl CH ₂	CD ₃ SOCD ₃
1.49-1.52	m	2H	Cyclohexyl CH ₂	CD ₃ SOCD ₃
0.99-1.29	m	10H	Cyclohexyl CH ₂	CD ₃ SOCD ₃

Note: ¹H NMR data can vary depending on the solvent used. For instance, in deuterated pyridine, a multiplet corresponding to 4 protons of the cyclohexyl group has been reported at δ 1.56 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data for **1,3-Dicyclohexylurea**

Chemical Shift (δ) ppm	Assignment
157.5	C=O (Urea)
48.9	CH-N
33.8	Cyclohexyl CH ₂
26.1	Cyclohexyl CH ₂
25.2	Cyclohexyl CH ₂

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1,3-Dicyclohexylurea**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3320	Strong, Sharp	N-H Stretch
~2925	Strong	C-H Stretch (asymmetric)
~2850	Strong	C-H Stretch (symmetric)
~1625	Strong	C=O Stretch (Amide I)
~1575	Strong	N-H Bend (Amide II)
~1450	Medium	C-H Bend

Mass Spectrometry (MS)

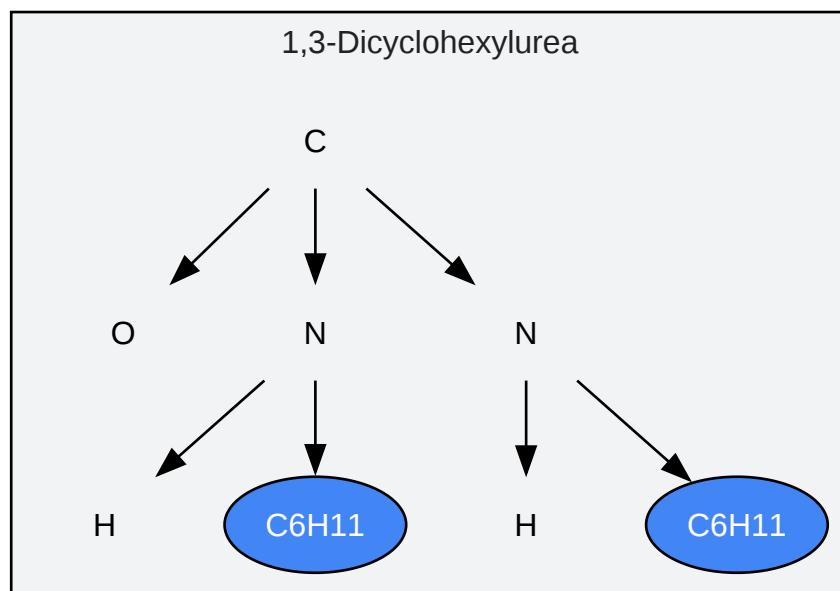
Table 4: Mass Spectrometry Data for **1,3-Dicyclohexylurea**

m/z	Ion	Method
225.1958	[M+H] ⁺	ESI
224	[M] ⁺	EI
142	[M - C ₆ H ₁₀] ⁺	EI
127	[C ₆ H ₁₁ NHCO] ⁺	EI
99	[C ₆ H ₁₁ NH ₂] ⁺	EI
83	[C ₆ H ₁₁] ⁺	EI
56		EI
41		EI

M represents the molecular ion. The compound has a molecular weight of 224.34 g/mol [\[2\]](#)[\[3\]](#).

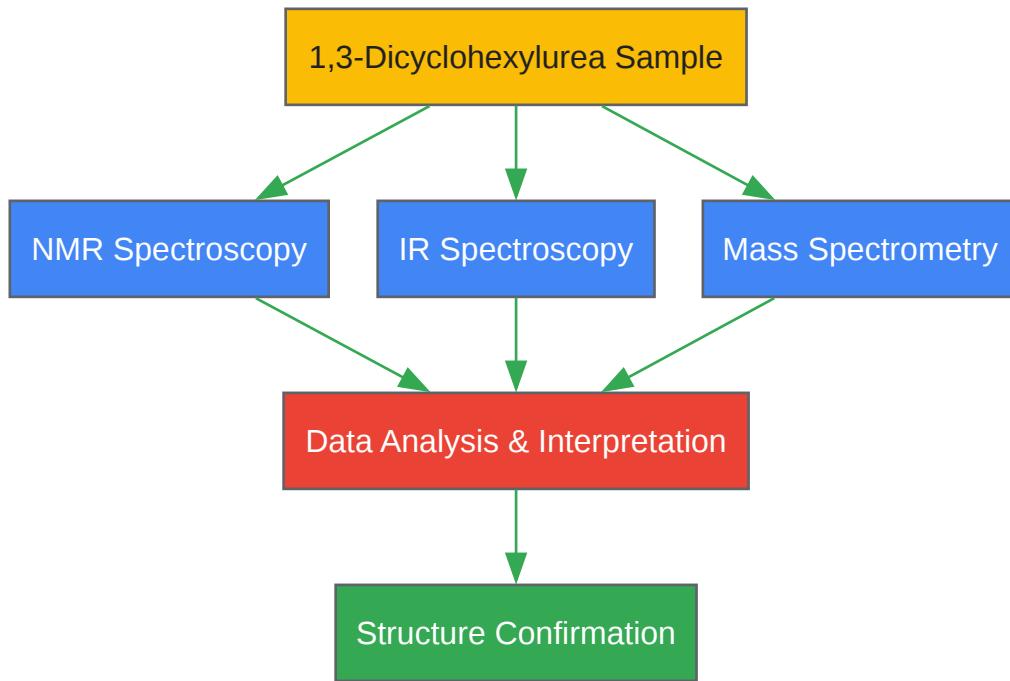
Logical and Experimental Workflows

The following diagrams illustrate the chemical structure of **1,3-Dicyclohexylurea** and a general workflow for its spectroscopic analysis.



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Caption: Chemical structure of **1,3-Dicyclohexylurea**.



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Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **1,3-Dicyclohexylurea**.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound.^[4]

- Sample Preparation:
 - For ^1H NMR, accurately weigh 5-25 mg of the **1,3-Dicyclohexylurea** sample. For ^{13}C NMR, a higher concentration of 50-100 mg may be necessary.^[5]
 - Transfer the solid to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample completely.^{[4][6]} Gentle vortexing or sonication can aid dissolution.
 - Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to remove any solid particulates, which can negatively affect the spectral quality.^[7]
 - Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.^[6]
 - If required for precise chemical shift calibration, add a small amount of an internal standard like tetramethylsilane (TMS).^{[4][5]}
 - Cap the NMR tube securely and wipe the exterior with a lint-free tissue.^[6]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.^[6]

- The magnetic field is shimmed to maximize its homogeneity, resulting in sharper spectral lines.[6]
- The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C).[6]
- Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and initiate data collection.[6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

- Sample Preparation (ATR-IR):
 - Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
 - Place a small amount of the solid **1,3-Dicyclohexylurea** sample directly onto the crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[9]
- Sample Preparation (KBr Pellet):
 - Grind a few milligrams of **1,3-Dicyclohexylurea** with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Transfer the fine powder to a pellet-forming die.
 - Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty instrument.

- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).^[8]
- The final spectrum is presented as absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.^[10]

- Sample Preparation:
 - Dissolve a small amount of the **1,3-Dicyclohexylurea** sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The concentration should be low, typically in the range of $\mu\text{g/mL}$ to ng/mL .
- Data Acquisition (Electron Ionization - EI):
 - The sample is introduced into the ion source, where it is vaporized in a high vacuum.^[11]
 - A high-energy beam of electrons bombards the gaseous molecules, causing the ejection of an electron to form a molecular ion (radical cation).^{[12][13]}
 - The high energy often causes the molecular ion to fragment into smaller, characteristic ions.^[11]
 - The positively charged ions are accelerated by an electric field into the mass analyzer.^[13]
 - The mass analyzer, often using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.^{[11][12]}
 - A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.^[13] The most intense peak is designated as the base peak and assigned a relative abundance of 100%.^[12]

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